5-(2-Propynyloxy)pentanol

Description

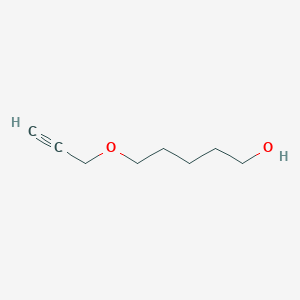

5-(2-Propynyloxy)pentanol is a monohydric alcohol derivative featuring a pentanol backbone substituted at the 5th carbon with a propynyloxy group (HC≡C-CH2-O-). This compound combines the hydrophilic hydroxyl group with a propargyl ether moiety, which is highly reactive in click chemistry and polymerization reactions. The propargyl group’s triple bond confers unique electronic and steric properties, making it valuable in organic synthesis, polymer science, and pharmaceutical intermediates.

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

5-prop-2-ynoxypentan-1-ol |

InChI |

InChI=1S/C8H14O2/c1-2-7-10-8-5-3-4-6-9/h1,9H,3-8H2 |

InChI Key |

RNELMEMGAFMUFH-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOCCCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

The reactivity and applications of 5-(2-Propynyloxy)pentanol are strongly influenced by its propargyl ether group. Below is a comparative analysis with key analogs:

Key Findings:

- Propargyl Ether vs. Azide: Both this compound and 5-azido-1-pentanol are click chemistry precursors. The former participates in thiol-yne reactions, while the latter is used in copper-catalyzed azide-alkyne cycloaddition (CuAAC). The azide group offers faster kinetics but requires metal catalysts, whereas propargyl ethers enable metal-free reactions .

- Phenoxy vs. Propynyloxy: The phenoxy group in 5-phenoxy-1-pentanol increases lipophilicity (logP ~2.1) compared to the propargyl ether (logP ~1.3), making the former more suitable for non-polar extractions .

- Branching Effects: Linear 1-pentanol exhibits higher extraction efficiency for metal ions (e.g., vanadium) compared to branched 3-methyl-1-butanol due to reduced steric hindrance . This trend may extend to substituted pentanols, favoring linear chains in solvent applications.

Physicochemical Properties

- Boiling Point and Solubility: this compound’s boiling point is estimated at ~220°C (based on analogs), higher than 1-pentanol (138°C) due to the propargyl group’s polarity. Solubility in water is lower than 1-pentanol (22 g/L) but higher than 5-phenoxy-1-pentanol (<5 g/L) .

- Steric Hindrance: The propargyl group introduces moderate steric hindrance, intermediate between the compact azide (-N3) and bulky phenoxy group. This balance may optimize its use in polymer networks requiring controlled crosslinking density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.